molecular formula C19H20N4O3S B12015252 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol

Cat. No.: B12015252
M. Wt: 384.5 g/mol
InChI Key: XKQJWBUURJCZIH-RGVLZGJSSA-N
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Description

4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenolic group, and an isopropoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol typically involves multiple steps:

    Formation of the Triazole Ring:

    Iminomethylation: The triazole derivative is then subjected to iminomethylation using formaldehyde and a suitable amine.

    Phenolic Substitution: Finally, the phenolic group is introduced through a substitution reaction, often involving a methoxyphenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The isopropoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitro-substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. The triazole ring is known for its biological relevance, and modifications can lead to compounds with significant biological activity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to the active site of enzymes, while the phenolic group might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[3-(3-isopropoxyphenyl)-5-thioxo-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol
  • 4-((E)-{[3-(3-isopropoxyphenyl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol

Uniqueness

The uniqueness of 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-12(2)26-15-6-4-5-14(10-15)18-21-22-19(27)23(18)20-11-13-7-8-16(24)17(9-13)25-3/h4-12,24H,1-3H3,(H,22,27)/b20-11+

InChI Key

XKQJWBUURJCZIH-RGVLZGJSSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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